6-Methoxydihydrochelerythrine

Description

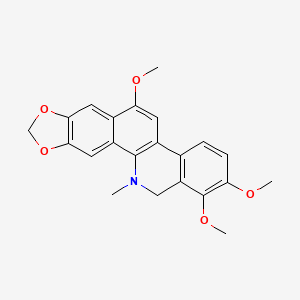

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H21NO5 |

|---|---|

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

1,2,6-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |

InChI |

InChI=1S/C22H21NO5/c1-23-10-16-12(5-6-17(24-2)22(16)26-4)14-8-18(25-3)13-7-19-20(28-11-27-19)9-15(13)21(14)23/h5-9H,10-11H2,1-4H3 |

Clé InChI |

OOQIIAZCZVJYHN-UHFFFAOYSA-N |

SMILES canonique |

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C(=C3)OC)OCO5 |

Synonymes |

12-methoxydihydro-chelerythrine 12-methoxydihydrochelerythrine |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Investigations of 6 Methoxydihydrochelerythrine

Distribution in Plant Families and Genera

The presence of 6-Methoxydihydrochelerythrine has been documented in the following plant families and genera:

Papaveraceae Family Sources

The Papaveraceae, or poppy family, is a significant source of a wide array of isoquinoline (B145761) alkaloids, including this compound. naturespot.org

Chemical analyses of the aerial parts of Bocconia arborea, a plant utilized in traditional medicine, have resulted in the isolation of (±)-6-methoxydihydrochelerythrine. researchgate.netscielo.org.mx This compound was found along with other alkaloids such as (±)-6-acetonyldihydrosanguinarine and (±)-6-acetonyldihydrochelerythrine. researchgate.netscielo.org.mx Research on Bocconia frutescens has also identified a range of alkaloids, although the presence of this compound is more definitively established in its close relative, B. arborea. tandfonline.comtandfonline.com The tribe Bocconieae, which includes the genus Bocconia, is recognized for its production of economically and medicinally important isoquinoline alkaloids. researchgate.netnih.gov

Chelidonium majus, commonly known as greater celandine, is another member of the Papaveraceae family from which this compound has been isolated. researchgate.netflorajournal.comucv.ro Chromatographic studies of this plant have successfully separated and identified eight isoquinoline alkaloids, including this compound. researchgate.net Its presence is noted alongside other prominent alkaloids like chelidonine (B1668607), protopine (B1679745), berberine, and coptisine (B600270). researchgate.netflorajournal.com

Phytochemical investigations of Dicranostigma leptopodum have confirmed the presence of this compound. scispace.comcuni.cz This alkaloid has been isolated from this species for the first time along with several other alkaloids, including dihydrosanguinarine (B1196270) and dihydrochelerythrine (B1200217). cuni.cz D. leptopodum is recognized for its rich and diverse alkaloid profile, which contributes to its various reported physiological activities. researchgate.netnih.gov

Chelidonium majus

Rutaceae Family Sources

The Rutaceae, or citrus family, is another source of benzophenanthridine alkaloids, including this compound. amazonaws.comscribd.comresearchgate.net

From the ethanolic extract of the root bark of Toddalia asiatica, a woody liana, 8-methoxydihydrochelerythrine has been isolated. While structurally similar, it is important to note the different methoxy (B1213986) group position compared to this compound. However, other studies on Toddalia asiatica have confirmed the presence of a wide array of alkaloids and coumarins, making it a plant of significant phytochemical interest. frontiersin.orgresearchgate.netnih.gov Further research on different plant parts and extracts of Toddalia species may provide more clarity on the distribution of various methoxydihydrochelerythrine isomers.

Detailed Research Findings

The isolation and characterization of this compound from these plant sources have been accomplished through various phytochemical techniques. These methods typically involve extraction with organic solvents, followed by chromatographic separation and purification. The structural elucidation of the compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a table summarizing the plant sources and the alkaloids identified alongside this compound.

| Plant Species | Family | Alkaloids Co-isolated with this compound |

| Bocconia arborea | Papaveraceae | (±)-6-acetonyldihydrosanguinarine, (±)-6-acetonyldihydrochelerythrine, (±)-sanguidimerine, chelidimerine, (±)-bocconarborine A, (±)-bocconarborine B. researchgate.net |

| Chelidonium majus | Papaveraceae | Chelidonine, protopine, berberine, coptisine, tetrahydrocoptisine, 6-methoxydihydrosanguinarine. researchgate.net |

| Dicranostigma leptopodum | Papaveraceae | Dihydrosanguinarine, dihydrochelerythrine, 6-ethoxydihydrochelerythrine, bis-[6-(5,6-dihydrochelerythrinyl)]ether, laudanosine, scoulerine, palmatine. cuni.cz |

| Toddalia asiatica | Rutaceae | 8-methoxydihydrochelerythrine, dihydronitidine, dihydroavicine, skimmianine, norchelerythrine. |

Zanthoxylum Species (e.g., Zanthoxylum rubescens, Zanthoxylum tessmannii)

Phytochemical studies have confirmed the presence of this compound in the genus Zanthoxylum. Specifically, it has been isolated from Zanthoxylum rubescens and Zanthoxylum tessmannii scribd.comknapsackfamily.comknapsackfamily.com. The genus Zanthoxylum is a rich source of various alkaloids, and the isolation of this compound from these species contributes to the understanding of their complex chemical profiles wikipedia.orgresearchgate.netscispace.com. Research on Z. rubescens has highlighted the presence of this compound among other alkaloids researchgate.net. Similarly, investigations into the constituents of Z. tessmannii have also led to the identification of this compound scribd.comknapsackfamily.comknapsackfamily.com.

Co-occurrence with Related Alkaloids

This compound is often found alongside a suite of other structurally related alkaloids. This co-occurrence provides valuable chemotaxonomic insights and suggests common biosynthetic pathways.

Dihydrochelerythrine and Chelerythrine (B190780)

The co-existence of this compound with dihydrochelerythrine and its oxidized form, chelerythrine, is well-documented. Dihydrochelerythrine has been isolated alongside this compound from Zanthoxylum tessmannii scribd.com. Furthermore, a study on Dicranostigma franchetianum also reported the isolation of both this compound and dihydrochelerythrine from the whole plant cuni.cz. Chelerythrine and dihydrochelerythrine are known to induce G1 phase arrest and cell death in human leukemia HL-60 cells nih.gov.

Sanguinarine (B192314) and Dihydrosanguinarine

Sanguinarine and its reduced form, dihydrosanguinarine, are other benzophenanthridine alkaloids that frequently co-occur with this compound. Research on Dicranostigma franchetianum has shown the presence of sanguinarine and dihydrosanguinarine in conjunction with this compound cuni.cz. Dihydrosanguinarine has also been identified in Zanthoxylum tessmannii along with this compound scribd.com.

Protopine and Allocryptopine (B104922)

Protopine and allocryptopine, belonging to the protopine class of alkaloids, are also found in plants that produce this compound. Phytochemical analysis of Dicranostigma franchetianum revealed the presence of both protopine and allocryptopine in the same plant material as this compound cuni.cz. Extracts of Macleaya cordata, which is known to contain related benzophenanthridine alkaloids, have been shown to contain protopine and allocryptopine, which activate the Nrf2 signalling pathway researchgate.net.

Chelidonine and Coptisine

The isoquinoline alkaloids chelidonine and coptisine have been identified in plants that also synthesize this compound. Specifically, a comprehensive study of Dicranostigma franchetianum led to the isolation of chelidonine and coptisine from the same plant that yielded this compound cuni.cz.

Advanced Extraction and Isolation Methodologies for Plant Materials

The extraction and isolation of this compound and its co-occurring alkaloids from plant matrices have evolved from traditional methods to more advanced and efficient techniques. Historically, acid-base extraction was a common method for separating alkaloids based on their pH-dependent solubility researchgate.net.

Modern approaches aim to improve yield, reduce extraction time, and minimize environmental impact. researchgate.net These advanced techniques include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, which accelerates the extraction process by causing cell wall rupture. aktpublication.comacs.org MAE is recognized for its efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.netacs.org This technique is also known for being more efficient and faster than traditional solvent extraction. researchgate.net

Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. aktpublication.commdpi.com This method has been shown to provide high alkaloid yields and purity in a significantly shorter time frame. aktpublication.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique is advantageous due to its low toxicity and the ability to tune the solvent power. acs.orgmdpi.com

Solid-Phase Extraction (SPE): Often used as a post-extraction purification step, SPE can enhance the purity of the isolated alkaloids. aktpublication.com

The selection of the most suitable extraction method depends on various factors, including the specific alkaloid's properties and the plant material being processed. acs.org Following extraction, standard chromatographic methods, such as column chromatography over silica (B1680970) gel, are typically employed for the final isolation and purification of this compound and its related compounds cuni.cztandfonline.com.

Solvent Extraction Techniques

The initial step in isolating this compound from plant material involves extraction with various organic solvents. The choice of solvent is crucial and depends on the polarity of the target compound. nih.gov

Methanol (B129727) and Ethanol (B145695): These polar solvents are frequently used to extract a broad range of alkaloids, including their salt forms present in the plant matrix. nih.govdergipark.org.tr For instance, an 80% methanol solution was used in the maceration of Fagaropsis angolensis stem bark to extract its alkaloidal content. nih.gov

Chloroform (B151607) and Dichloromethane: These less polar solvents are effective for extracting free alkaloid bases. nih.govscribd.com Dichloromethane, often in a 1:1 mixture with methanol, is used for extracting lipophilic compounds. nih.govembuni.ac.ke

Hexane: This nonpolar solvent is primarily used as a preliminary step to remove chlorophyll (B73375) and other highly lipophilic compounds from the plant extract, which can interfere with subsequent isolation steps. nih.gov

Diethyl Ether: This solvent can be used for the selective extraction of certain alkaloids. nih.gov

The general process often involves treating the powdered plant material with an alkali, such as ammonium (B1175870) hydroxide, to liberate the free alkaloid bases from their salt forms before extraction with an organic solvent like chloroform. scribd.comuobabylon.edu.iq

Conventional Extraction Methods

Traditional methods for extracting alkaloids from plant materials are still widely employed due to their simplicity and cost-effectiveness. ijbsac.org

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation. ijbsac.org For example, the stem bark of Fagaropsis angolensis was macerated in 80% methanol for 72 hours. nih.gov While straightforward, maceration can be time-consuming and may result in lower extraction efficiency compared to other methods. dergipark.org.tr

Percolation: In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column. ijbsac.org This technique is generally more efficient than maceration as it involves a continuous flow of fresh solvent. embuni.ac.ke

Modern Extraction Techniques

To improve efficiency and reduce solvent consumption and extraction time, modern techniques are increasingly being adopted. nih.gov

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, leading to the rapid extraction of phytochemicals. acs.org The internal pressure created by the microwaves helps to rupture plant cell walls, enhancing the release of target compounds. acs.org MAE is considered an environmentally friendly method due to its reduced solvent usage and shorter extraction times. dergipark.org.tr

Chromatographic Isolation Procedures

Following initial extraction, the crude extract, which is a complex mixture of various compounds, requires further separation to isolate this compound. nih.gov

Column Chromatography: This is a fundamental and widely used technique for separating individual compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent or solvent mixture (mobile phase) is passed through the column. scribd.com Compounds separate based on their differential affinities for the stationary and mobile phases. For instance, repeated column chromatography was used to isolate (±)-6-methoxydihydrochelerythrine from Bocconia arborea. unam.mx The selection of the mobile phase, often a gradient of solvents like chloroform and methanol, is critical for achieving good separation. nih.gov

Purification Techniques

The final step in obtaining pure this compound involves purification of the isolated fraction.

Crystallization: This technique is used to obtain highly pure crystalline solids from a solution. The isolated compound is dissolved in a suitable solvent, and the solution is allowed to cool slowly or the solvent is evaporated, leading to the formation of crystals. The purity of the resulting crystals is often very high. scribd.com

Analytical Methodologies for Characterization and Quantification in Complex Mixtures

Once isolated, the structure and purity of this compound are confirmed using various analytical methods.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of natural products. nih.gov

UV-VIS Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound, like other benzophenanthridine alkaloids, shows characteristic absorption bands that can aid in its identification. thieme-connect.de

FTIR Spectroscopy: Fourier-Transform Infrared spectroscopy is used to identify the functional groups present in a molecule. rtilab.com The IR spectrum of this compound shows characteristic absorption bands for its various functional groups, such as aromatic rings and ether linkages. For example, a published spectrum for a related compound showed peaks around 1496, 1464, 1448, and 1416 cm⁻¹ which are indicative of the aromatic structure. scielo.org.mx

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules. Both ¹H NMR and ¹³C NMR are used.

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The ¹H NMR spectrum of this compound shows distinct signals for its aromatic, methoxy, and other protons. scielo.org.mx

¹³C NMR: Provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum is crucial for confirming the carbon framework and the position of substituents. scielo.org.mx

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-11 | 7.78 | d | 8.5 |

| H-12 | 7.58 | d | 8.5 |

| H-9 | 7.69 | d | 8.5 |

| H-10 | 7.15 | d | 8.5 |

| H-1 | 7.07 | s | |

| H-4 | 6.95 | s | |

| OCH₃-2 | 4.07 | s | |

| OCH₃-3 | 3.92 | s | |

| OCH₃-7 | 3.90 | s | |

| OCH₃-8 | 4.02 | s | |

| OCH₂O | 6.02 | s | |

| H-6 | 5.60 | s | |

| OCH₃-6 | 3.20 | s |

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. measurlabs.comresearchgate.net HRMS is crucial for confirming the molecular formula of this compound (C₂₂H₂₁NO₅). mdpi.commeasurlabs.com

Chromatographic Separation Techniques (e.g., HPLC, TLC, HPTLC, GC/MS)

Chromatography is a laboratory technique used to separate a mixture into its individual components. wikipedia.orgkhanacademy.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. wikipedia.orgkhanacademy.org Various chromatographic techniques have been essential for the isolation and analysis of this compound from plant extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of alkaloids in plant extracts. researchgate.net A simple and precise ion-pair reversed-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of eight isoquinoline alkaloids in Chelidonium majus L., including this compound. researchgate.netresearchgate.net In this method, plant samples were extracted with acidic methanol and the extracts were purified using solid-phase extraction. researchgate.net The separation was achieved on a C-18 column with a mobile phase containing formic acid, which improves peak shape and signal intensity for basic alkaloids. researchgate.net

Table 1: Example of HPLC Conditions for the Analysis of this compound

| Parameter | Conditions | Source |

| Instrument | High-Performance Liquid Chromatography (HPLC) | researchgate.netresearchgate.net |

| Stationary Phase | Reversed-phase C-18 column | researchgate.netresearchgate.net |

| Mobile Phase | Gradient system often containing acetonitrile (B52724) and an acidic aqueous buffer (e.g., formic acid) | researchgate.net |

| Extraction | Acidic methanol followed by solid-phase extraction (SPE) on Supelclean LC-18 cartridges | researchgate.net |

| Detection | UV detector (e.g., at 284 nm) or Photodiode Array (PDA) detector | researchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a versatile and rapid separation technique used for both qualitative and quantitative analysis of plant extracts. merckmillipore.com A new HPTLC-densitometric method was developed for the separation and determination of eight isoquinoline alkaloids from Chelidonium majus, which included this compound. researchgate.net This method utilized a high-performance silica gel plate and involved fluorescence derivatization to enhance detection and quantification. researchgate.net TLC has also been employed in the phytochemical investigation of Bocconia frutescens, leading to the isolation of (±)-6-methoxydihydrochelerythrine. unam.mx

Table 2: Example of TLC/HPTLC System for Alkaloid Separation

| Parameter | Conditions | Source |

| Stationary Phase | High-performance silica gel plate (10 x 10 cm) | researchgate.net |

| Mobile Phase | A two-step elution system or a mixture of solvents like toluene, ethyl acetate, and methanol | researchgate.net |

| Derivatization | In situ fluorescence derivatization | researchgate.net |

| Detection | Fluorescence scanning | researchgate.net |

Gas Chromatography/Mass Spectrometry (GC/MS)

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. innovareacademics.in This technique is particularly useful for the analysis of volatile and semi-volatile compounds. researchgate.net The application of GC-MS has been noted in the analysis of alkaloids, including the identification of this compound isolated from Macleaya microcarpa. dntb.gov.ua The process typically involves creating a methanolic extract of the plant material, which is then analyzed to identify the various phytochemicals based on their mass spectra and retention times. innovareacademics.in

Quantitative Method Validation in Plant Extracts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. inab.ie For quantitative analysis of phytochemicals in plant extracts, validation ensures the reliability, accuracy, and precision of the results. nih.govchula.ac.th Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). inab.ie

While specific validation data for this compound is not extensively detailed in isolation, the methods developed for its analysis as part of a mixture of alkaloids have undergone validation. For instance, the HPLC method for analyzing isoquinoline alkaloids in Chelidonium majus was developed to be both simple and precise. researchgate.netresearchgate.net

Key Validation Parameters in Chromatographic Methods:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. eurachem.org For a related alkaloid, dihydrochelerythrine (DHCHE), an HPLC method showed good linearity over a concentration range of 0.05 to 100.00 µg/ml. researchgate.net

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). chula.ac.th An LC method for related alkaloids reported RSD values ranging from 1.0 to 2.6%. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking the sample matrix with a known quantity of the analyte. chula.ac.th

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. inab.ie For the related compound dihydrochelerythrine (DHCHE), the LOD was determined to be 0.94 ng/ml. researchgate.net

Table 3: Validation Parameters for an HPLC Method Analyzing Related Alkaloids

| Parameter | Finding | Compound Example | Source |

| Linearity Range | 0.05 - 100.00 µg/ml | Dihydrochelerythrine (DHCHE) | researchgate.net |

| Limit of Detection (LOD) | 0.94 ng/ml | Dihydrochelerythrine (DHCHE) | researchgate.net |

| Precision (RSD) | 1.0 - 2.6% | Group of related alkaloids | researchgate.net |

The validation of these analytical methods is crucial for the quality control of herbal products and for ensuring that phytochemical research is based on accurate and reproducible data. nih.gov

Natural Occurrence and Isolation

Plant Sources

6-Methoxydihydrochelerythrine has been identified and isolated from several plant species, primarily within the Papaveraceae and Rutaceae families. Known sources include:

Bocconia arborea redalyc.orgscielo.org.mx

Bocconia frutescens tandfonline.com

Dicranostigma franchetianum cuni.cz

Hylomecon japonica (Roots and rhizomes) mdpi.com

Zanthoxylum tessmannii knapsackfamily.com

Isolation and Purification Methods

The isolation of this compound from plant material typically involves extraction with organic solvents followed by chromatographic separation. For instance, in studies on Bocconia arborea, the compound was isolated from extracts using column chromatography. redalyc.org Researchers have utilized techniques such as ESI-MS, 1H NMR, and 13C NMR to identify and characterize the isolated compound. mdpi.com

Chemical Synthesis and Structural Modifications

Laboratory Synthesis Routes to 6-Methoxydihydrochelerythrine Analogues

The creation of analogues of this compound in the laboratory often leverages dihydrochelerythrine (B1200217) as a key starting material, employing a range of chemical transformations to introduce new functional groups.

Synthesis from Dihydrochelerythrine Precursors

Dihydrochelerythrine serves as a fundamental precursor for the synthesis of various C(6)-substituted analogues. chemrxiv.orgtandfonline.com The synthesis of dihydrochelerythrine itself can be accomplished through methods such as the intramolecular Suzuki coupling of a 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative. nih.gov This foundational molecule provides a reactive scaffold, particularly at the C(6) position, for further chemical elaboration. maxapress.com The N5=C6 double bond in the corresponding quaternary benzo[c]phenanthridine (B1199836) alkaloids is susceptible to nucleophilic attack, which leads to the formation of 6-substituted dihydrobenzo[c]phenanthridine derivatives. maxapress.com

Synthetic Transformations (e.g., Oxidation, Acetonylation)

Key synthetic transformations are employed to modify dihydrochelerythrine. For instance, after obtaining dihydrochelerythrine, subsequent oxidation and acetonylation can produce (±)-6-acetonyldihydrochelerythrine. chemrxiv.orgmaxapress.com Another significant method involves the copper-catalyzed C(sp3)-H functionalization of dihydrochelerythrine, which allows for the introduction of various nucleophiles at the C(6) position. chemrxiv.orgtandfonline.com This approach has been successfully used to synthesize derivatives like 6-acetonyldihydrochelerythrine and 6-cyanodihydrochelerythrine. chemrxiv.orgtandfonline.commaxapress.com It is speculated that in nature, these types of alkaloids may be biosynthesized through radical reactions or nucleophilic substitution pathways. maxapress.com

Design and Synthesis of this compound Derivatives and Analogues

The design of new derivatives is guided by established principles for the phenanthridine (B189435) scaffold, leading to the targeted synthesis of a variety of substituted analogues.

Structural Design Principles for Phenanthridine Scaffolds

The phenanthridine core is a crucial structural motif found in numerous bioactive natural products. wikipedia.org Synthetic efforts often focus on constructing this heterocyclic system, with many strategies involving the formation of either the B or C ring in the final stages. mdpi.com The biological activity of these compounds is often linked to the presence of a cationic quaternary nitrogen, which can undergo nucleophilic addition. mdpi.com Modifications to the phenanthridine scaffold, such as the introduction of different substituents, can significantly alter the molecule's electronic properties and biological functions. mdpi.comacs.org For example, the introduction of a methoxy (B1213986) group at the 12-position of the benzo[c]phenanthridine skeleton has been observed to enhance activity against certain cancer cell lines when compared to the unsubstituted parent compound. rsc.org Synthetic strategies are diverse and include methods based on radical conditions and transition-metal catalysis. beilstein-journals.org

Synthesis of Substituted Analogues

A variety of substituted analogues of this compound have been synthesized to explore structure-activity relationships.

6-acetonyldihydrochelerythrine : This compound has been synthesized from dihydrochelerythrine through oxidation and acetonylation. chemrxiv.orgmaxapress.com It has also been isolated from natural sources like Zanthoxylum capense and Garcinia lucida. mdpi.comacs.org

6-cyanodihydrochelerythrine : The synthesis of this analogue has been achieved via a copper-catalyzed C(sp3)-H functionalization of the dihydrochelerythrine precursor. chemrxiv.orgtandfonline.commaxapress.com

6-ethoxydihydrochelerythrine : This derivative has been isolated from plants such as Dicranostigma franchetianum. wikipedia.orgbeilstein-journals.org However, it is also considered a potential artifact of the isolation process, forming when ethanol (B145695) is used as a solvent, as the chelerythrine (B190780) iminium cation can react with the solvent to produce the adduct. rsc.org

Table 1: Synthesis of Selected 6-Substituted Dihydrochelerythrine Analogues

| Compound Name | Precursor | Synthetic Transformation | Citation(s) |

|---|---|---|---|

| (±)-6-acetonyldihydrochelerythrine | Dihydrochelerythrine | Oxidation, Acetonylation | chemrxiv.orgmaxapress.com |

| 6-cyanodihydrochelerythrine | Dihydrochelerythrine | Copper-catalyzed C(sp3)-H functionalization | chemrxiv.orgtandfonline.commaxapress.com |

| 6-ethoxydihydrochelerythrine | Chelerythrine | Nucleophilic addition of ethanol (artifact formation) | rsc.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes) to create complex molecules. This approach is a powerful tool for natural product synthesis, often allowing for reactions that are difficult to achieve through purely chemical means, such as selective hydroxylations on complex steroid cores. While chemoenzymatic strategies have been successfully applied to a wide range of compounds, including other alkaloids, specific reports on the chemoenzymatic synthesis of this compound are not prominent in the reviewed literature. However, related research has shown that enzymes like biphenyl (B1667301) dioxygenase can catalyze the regioselective cis-dihydroxylation of benzo[c]phenanthridine, demonstrating the potential for enzymatic modification of this alkaloid class. This suggests that future research may lead to the development of specific chemoenzymatic routes for this compound and its derivatives.

Structure Activity Relationship Sar Studies

Computational Approaches for SAR Analysis

Computational methods provide a rapid and cost-effective means to predict the biological activity of compounds, guiding the synthesis of the most promising candidates. collaborativedrug.com These in silico techniques, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are integral to modern drug discovery. nih.govmdpi.com

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. jscimedcentral.comresearchgate.net This method calculates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. jscimedcentral.comdergipark.org.tr By simulating these interactions, molecular docking helps to elucidate the mechanism of action and predict the potency of novel compounds. dergipark.org.trijpras.com

In the context of 6-Methoxydihydrochelerythrine and related alkaloids, docking studies have been employed to understand their binding modes. For instance, a computational analysis of alkaloids from Dicranostigma franchetianum, including this compound, was performed to analyze their interactions with biological targets. cuni.cz One study reported a binding energy of -7.6 kcal/mol for this compound in a model predicting bioactivity against C. albicans. researchgate.net

A pertinent example is the docking study of its close analogue, 6-ethoxydihydrochelerythrine. This compound exhibited pronounced inhibitory activity, which was attributed to specific interactions within the binding cavity of its target. cuni.cz The key interactions identified were:

An additional hydrophobic alkyl interaction formed by the 6-ethoxy substituent with the amino acid residue Leu289. cuni.cz

A carbon-hydrogen bond with the hydroxyl group of Trp286. cuni.cz

A π-π sandwich stacking interaction with Trp286, which helps anchor the molecule in the binding pocket. cuni.cz

These computational predictions highlight the importance of the C-6 substituent in target binding and provide a rational basis for designing analogues with enhanced activity. cuni.cz

In silico Screening and Virtual Ligand Discovery

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govsemanticscholar.org This approach accelerates the discovery of novel biologically active molecules by prioritizing a smaller, more manageable number of candidates for experimental testing. nih.govemerginginvestigators.org Methodologies for virtual screening are diverse and can be based on the structure of the ligand or the target receptor. nih.govf1000research.com

For alkaloids like this compound, virtual screening can be used to explore chemical space and identify new derivatives with potentially improved properties. nih.gov The process often starts with a known active compound, or "hit," and searches for analogues with similar shapes or pharmacophoric features. f1000research.comf1000research.com For example, a library of phenanthridine (B189435) derivatives, which are structurally related to the benzo[c]phenanthridine (B1199836) core of this compound, was designed and evaluated, leading to the identification of compounds with significant antibacterial and cytotoxic activities. semanticscholar.org This demonstrates how virtual screening can effectively guide the synthesis of new analogues based on a parent scaffold. emerginginvestigators.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models use molecular descriptors—numerical values that encode the physicochemical, electronic, and steric properties of a molecule—to predict the activity of unsynthesized compounds. mdpi.comnih.gov A robust QSAR model can significantly reduce the time and resources needed for lead optimization by focusing synthetic efforts on compounds with the highest predicted potency. nih.gov

A QSAR model has been used to predict the bioactivity of this compound. researchgate.net The success of a QSAR model is determined by its statistical validity and its predictive power on an external set of compounds. nih.govajchem-a.com For a series of pyrrolopyrimidine derivatives, QSAR modeling was successfully used to develop a predictive model, which then guided the design of six new compounds with high predicted activity. nih.gov This illustrates the practical application of QSAR in drug design, a process that is equally applicable to the optimization of this compound analogues. nih.gov

Experimental Evaluation of Synthesized Analogues

Following computational predictions, the synthesis and experimental testing of analogues are essential to validate the SAR hypotheses. This involves preparing a series of related compounds and assessing their biological activities through in vitro and in vivo assays.

Correlation of Structural Features with Biological Activities

The biological activity of benzophenanthridine alkaloids is intrinsically linked to their core structure and peripheral substitutions. This compound, extracted from plants like Macleaya cordata, has demonstrated cytotoxic effects against various cancer cell lines. mdpi.com Its activity is part of a broader pattern observed for benzophenanthridine alkaloids, which are known to possess antitumor, antimicrobial, and anti-inflammatory properties. mdpi.complos.org

Key structural features that correlate with the biological activity of this class of compounds include:

The Quaternary Benzo[c]phenanthridine Core : The planar, polyaromatic nature of the core scaffold is a common feature among active compounds like chelerythrine (B190780) and sanguinarine (B192314), allowing for interactions with biological macromolecules. semanticscholar.orgmdpi.com

The Methylenedioxy Group : For the related alkaloid chelerythrine, the 2,3-methylenedioxy group on ring A has been shown to be important for its antimicrobial activity. plos.org

N-methylation : The presence of a quaternary nitrogen atom is often associated with higher biological activity. semanticscholar.org

The cytotoxic profile of this compound has been documented against several human cancer cell lines, providing a baseline for evaluating synthesized analogues.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| SF-268 | Glioblastoma | 4.28 | mdpi.comnih.gov |

| MCF-7 | Breast Cancer | 21.45 | mdpi.comnih.gov |

| HCT-8 | Colon Cancer | 0.41 | theses.cz |

Positional and Substituent Effects on Bioactivity

Modifying the substituents and their positions on the benzophenanthridine scaffold can lead to significant changes in biological activity. mdpi.comnih.gov The C-6 position, where the methoxy (B1213986) group of this compound is located, is a critical site for modification. mdpi.commaxapress.com

Studies on related alkaloids have shown that different substituents at C-6 result in varied inhibitory activities. mdpi.com For example:

Effect of Alkoxy Chain Length : A study comparing this compound with its 6-ethoxy analogue found that the latter had more pronounced inhibitory activity, which was attributed to favorable hydrophobic interactions. cuni.cz

Electron-Withdrawing Groups : The introduction of cyano and malonic ester groups at the C-6 position of the benzophenanthridine scaffold yielded derivatives with significantly higher cytotoxic activity against leukemia cell lines. mdpi.com

The influence of substituents is not limited to the C-6 position. Modifications at other sites on the alkaloid skeleton also play a crucial role in determining bioactivity. For instance, studies on synthetic analogues of chelerythrine revealed that 7-O-demethylation led to a compound (NK109) with submicromolar growth-inhibitory activity, significantly more potent than the parent alkaloid. semanticscholar.org Furthermore, research has indicated that while bulky hydrophobic substituents can weaken activity, hydrophilic substituents may maintain or enhance it, and modifications at the C-5 position can lead to strong activity. nih.gov

The table below summarizes the impact of different substituents on the bioactivity of selected benzophenanthridine alkaloids, illustrating the key principles of SAR in this compound class.

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Methoxy group at C-6 | Cytotoxic against SF-268, MCF-7, and HCT-8 cells. mdpi.comtheses.cz | mdpi.comtheses.cz |

| 6-Ethoxydihydrochelerythrine | Ethoxy group at C-6 | Showed more pronounced inhibitory activity than the methoxy analogue. cuni.cz | cuni.cz |

| Chelerythrine Analogue | Cyano group at C-6 | Showed high cytotoxic activity against leukemia cell lines. mdpi.com | mdpi.com |

| NK109 | 7-O-demethylated chelerythrine analogue | Significantly more potent growth-inhibitory activity than chelerythrine. semanticscholar.org | semanticscholar.org |

| Chelerythrine | Intact 2,3-methylenedioxy group | Demonstrated broad antimicrobial activity. plos.org | plos.org |

| 2,3-dihydroxy chelerythrine | Demethylenated derivative of chelerythrine | Less active than chelerythrine, showing the importance of the methylenedioxy group. plos.org | plos.org |

Cellular and Molecular Mechanisms of Action in Model Systems

Enzyme Inhibition Studies

6-Methoxydihydrochelerythrine has been investigated for its potential to inhibit various enzymes, a key mechanism through which many therapeutic agents exert their effects. These studies provide insights into the compound's specific molecular targets and its potential applications.

Inhibition of Sterol C-24 Methyltransferase (LdSMT) in Leishmania donovani

Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis, relies on a unique sterol biosynthesis pathway for its survival. A crucial enzyme in this pathway is sterol C-24 methyltransferase (LdSMT), which is absent in the mammalian host, making it an attractive drug target. tandfonline.comresearchgate.netnih.gov Molecular docking studies have been employed to investigate the interaction between this compound and LdSMT. These in silico analyses have revealed a strong binding affinity of the compound for the enzyme. tandfonline.comresearchgate.netnih.gov

In a study exploring a library of natural products for their leishmanicidal potential, this compound was identified as one of the top hits. tandfonline.comresearchgate.netnih.gov The molecular docking analysis predicted a significant binding affinity, which was further supported by observed alterations in the ergosterol (B1671047) content of the parasites when treated with the compound. tandfonline.comresearchgate.net This suggests that the inhibition of LdSMT by this compound disrupts the parasite's sterol biosynthesis, ultimately leading to its growth inhibition. tandfonline.comresearchgate.net

| Compound | Binding Affinity (kcal/mol) | Target Enzyme | Organism |

| This compound | -7.6 | Sterol C-24 Methyltransferase (LdSMT) | Leishmania donovani |

| Shatavarin IV | -7.9 | Sterol C-24 Methyltransferase (LdSMT) | Leishmania donovani |

| This table presents the results of a molecular docking analysis showing the binding affinity of this compound and a comparator compound, Shatavarin IV, to LdSMT. tandfonline.comresearchgate.netnih.gov |

Inhibition of Glucose-6-Phosphate Dehydrogenase (G-6-PD)

Research has indicated that this compound strongly inhibits the activity of glucose-6-phosphate dehydrogenase (G-6-PD). scispace.com G-6-PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway that runs parallel to glycolysis. frontiersin.org The PPP is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. frontiersin.orgnih.gov The inhibition of G-6-PD can lead to reduced cell proliferation and increased oxidative stress, which can be detrimental to rapidly dividing cells, such as cancer cells. mdpi.com

General Enzyme Kinetics and Inhibition Models

The interaction between an enzyme and an inhibitor can be described by several models, each with distinct kinetic characteristics. nih.govucl.ac.uk

Competitive Inhibition: In this model, the inhibitor competes with the substrate for binding to the active site of the enzyme. ucl.ac.uksigmaaldrich.com The inhibitor's structure often resembles that of the substrate. sigmaaldrich.com Increasing the substrate concentration can overcome competitive inhibition. ucl.ac.uk Kinetically, a competitive inhibitor increases the Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). sigmaaldrich.comyoutube.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. youtube.com This binding alters the enzyme's conformation, reducing its catalytic efficiency. sigmaaldrich.com Unlike competitive inhibition, increasing the substrate concentration does not reverse non-competitive inhibition. ucl.ac.uk Kinetically, a non-competitive inhibitor decreases the Vmax but does not change the Km. sigmaaldrich.comyoutube.com

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.govucl.ac.uk This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. Kinetically, an uncompetitive inhibitor decreases both the Vmax and the Km. sigmaaldrich.com

Partial Reversible Inhibition: In this scenario, the inhibitor binds to the enzyme, but the resulting enzyme-inhibitor complex is still catalytically active, albeit at a reduced rate compared to the uninhibited enzyme.

Methodologies for Determining Inhibitory Constants (Ki)

The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor. Several methods are used to determine Ki.

One common approach involves determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Km.

Graphical methods are also widely employed. acs.orgtandfonline.com These include:

Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity versus 1/[substrate concentration]. The type of inhibition can be determined by how the lines on the plot are affected by the inhibitor. nih.gov However, this method can give undue weight to data points at low substrate concentrations.

Dixon Plot: This is a plot of 1/velocity versus inhibitor concentration. For competitive inhibition, the lines for different substrate concentrations intersect at a point equal to -Ki. acs.orgnih.gov

Cornish-Bowden Plot: This method is particularly useful for determining the Ki in uncompetitive inhibition. tandfonline.com

Simultaneous Nonlinear Regression (SNLR): This is considered a robust and reliable method for estimating Ki values. nih.gov

Receptor Binding Interactions

Understanding how a compound interacts with cellular receptors is fundamental to elucidating its mechanism of action. Radioligand binding assays are a powerful tool for this purpose.

Radioligand Binding Assays for Receptor Affinity Determination (Kd, Ki)

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to measure its binding to a target receptor. revvity.com There are several types of radioligand binding assays:

Saturation Binding Assays: These assays are used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comcreative-bioarray.com The Kd is the concentration of the radiolabeled ligand at which 50% of the receptors are occupied at equilibrium. revvity.comumich.edu A lower Kd value signifies a higher affinity of the ligand for the receptor. revvity.com In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. giffordbioscience.com

Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor. giffordbioscience.comperceptive.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated from the IC50 value. revvity.com

| Parameter | Description | Determined by |

| Kd (Dissociation Constant) | The concentration of a radioligand that occupies 50% of the receptors at equilibrium; a measure of affinity. revvity.comumich.edu | Saturation Binding Assay giffordbioscience.comcreative-bioarray.com |

| Ki (Inhibition Constant) | The affinity of an unlabeled compound for a receptor, determined through its ability to compete with a radioligand. revvity.comperceptive.com | Competition Binding Assay giffordbioscience.comperceptive.com |

| Bmax (Maximum Binding Capacity) | The total number of receptors in a given preparation. giffordbioscience.comcreative-bioarray.com | Saturation Binding Assay giffordbioscience.comcreative-bioarray.com |

| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. revvity.com | Competition Binding Assay revvity.com |

| This table summarizes the key parameters determined in radioligand binding assays and the types of assays used to measure them. |

Fluorescence-Based Receptor Binding Assays

Fluorescence-based receptor binding assays are a important tool for characterizing the interaction of ligands, such as this compound, with their target receptors. nih.gov These assays offer a non-radioactive and often homogeneous format, allowing for the continuous monitoring of binding events. revvity.comresearchgate.net The fundamental principle involves labeling a ligand with a fluorescent molecule (a fluorophore). When the fluorescently labeled ligand binds to its receptor, a change in a fluorescence property, such as intensity, polarization, or resonance energy transfer, can be detected. bmglabtech.com

Several fluorescence-based techniques are employed in receptor binding studies. nih.govbmglabtech.com One common approach is fluorescence polarization (FP) . This method relies on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger receptor molecule, the tumbling rate of the complex slows down significantly, leading to an increase in fluorescence polarization. This change in polarization is directly proportional to the amount of bound ligand.

Another powerful technique is Förster Resonance Energy Transfer (FRET) , which can be adapted for binding assays. In a FRET-based assay, the receptor and a competing ligand are labeled with a donor and an acceptor fluorophore, respectively. When the two are in close proximity due to binding, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. The addition of an unlabeled ligand, like this compound, would compete with the labeled ligand, leading to a decrease in the FRET signal.

Time-Resolved FRET (TR-FRET) is an advanced variation that uses long-lifetime lanthanide donors to reduce background fluorescence, thereby increasing the signal-to-noise ratio and assay sensitivity. bmglabtech.com

The data obtained from these assays, typically a plot of fluorescence signal versus ligand concentration, can be used to determine key binding parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). nih.gov The IC50 value represents the concentration of an unlabeled drug required to displace 50% of the specifically bound fluorescent ligand. The Kd, a measure of the affinity of the ligand for the receptor, can then be calculated from the IC50 value. nih.gov

Table 1: Key Parameters Determined by Fluorescence-Based Receptor Binding Assays

| Parameter | Description | Significance in Profiling this compound |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an unlabeled ligand required to inhibit 50% of the specific binding of a labeled ligand. | Provides a measure of the potency of this compound in competing for a specific receptor binding site. |

| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | Indicates the affinity of this compound for its receptor; a lower Kd value signifies higher affinity. |

| kon (Association Rate Constant) | The rate at which the ligand-receptor complex is formed. | Describes how quickly this compound binds to its target receptor. |

| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. | Describes how long this compound remains bound to its target receptor. |

Specificity and Selectivity Profiling

Specificity and selectivity are critical aspects of drug discovery and development, defining how a compound interacts with its intended target versus other molecules in a biological system. For this compound, profiling its specificity and selectivity is essential to understand its therapeutic potential and potential off-target effects.

Specificity refers to the ability of a compound to bind to a single, specific molecular target. A highly specific compound will have a strong affinity for its intended receptor with minimal interaction with other receptors or enzymes. In the context of this compound, determining its specificity would involve testing its binding against a wide array of potential biological targets.

Selectivity , on the other hand, describes the preferential binding of a compound to one type or subtype of receptor over others, even if it can bind to multiple targets. For instance, a compound might bind to several subtypes of a receptor family but with significantly different affinities. A compound is considered selective if it has a much higher affinity for one receptor subtype over others.

The selectivity of this compound can be quantified by comparing its binding affinity (often represented by the IC50 or Ki value) for its primary target against its affinity for other potential targets. A higher ratio of affinities for off-targets versus the primary target indicates greater selectivity.

Studies have shown that derivatives of chelerythrine (B190780), a related compound, exhibit varying degrees of selectivity. For example, chelerythrine itself has demonstrated higher selectivity towards certain Janus kinases (JAKs). nih.gov The cytotoxic effects of this compound have been observed in various cancer cell lines, with IC50 values indicating its potency. nih.gov

Table 2: Hypothetical Selectivity Profile for this compound

| Target | IC50 (nM) | Selectivity Ratio (vs. Target A) |

| Target A | 10 | 1 |

| Target B | 100 | 10 |

| Target C | 1000 | 100 |

| Target D | >10,000 | >1000 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Intracellular Signaling Pathway Modulation

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide range of cellular processes, including inflammation, immune responses, cell proliferation, and survival. wikipedia.org Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. wikipedia.org

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as cytokines and pathogens. nih.gov This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. wikipedia.org Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (most commonly p50/RelA) to translocate to the nucleus and activate the transcription of target genes. wikipedia.org

Research has indicated that this compound can modulate the NF-κB signaling pathway. scispace.com Specifically, it has been shown to inhibit the activation of NF-κB. scispace.com This inhibitory effect can lead to the suppression of the production of pro-inflammatory mediators, such as interleukin-6 (IL-6). scispace.com The ability to block NF-κB activation suggests a potential mechanism by which this compound may exert anti-inflammatory effects. scispace.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of evolutionarily conserved signaling cascades that are crucial for transmitting extracellular signals to the nucleus, thereby regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and stress responses. wikipedia.orgthermofisher.com In mammals, the major MAPK pathways include the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. thermofisher.com

The activation of these pathways typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAPK. thermofisher.com Once activated, MAPKs can phosphorylate various downstream substrates, including transcription factors, leading to changes in gene expression. thermofisher.com

The interaction of this compound with the MAPK pathways is an area of active investigation. Given the central role of MAPK signaling in cellular function, modulation of these pathways by this compound could have significant implications for its biological activity. The JNK and p38 MAPK pathways, in particular, are strongly responsive to stress stimuli and are involved in apoptosis and inflammation. wikipedia.org The ERK pathway is primarily associated with cell proliferation and survival. frontiersin.org

PI3K/AKT/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgmdpi.com This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention. nih.gov

The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a number of substrates, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. nih.gov mTORC1 is a central regulator of protein synthesis and cell growth. nih.gov

Benzophenanthridine alkaloids, the class of compounds to which this compound belongs, have been shown to modulate the PI3K/AKT/mTOR signaling pathway. encyclopedia.pub For instance, the related compound chelerythrine has demonstrated anticancer activity by influencing this pathway. encyclopedia.pub The regulation of the PI3K/AKT/mTOR pathway by this compound could contribute to its observed biological effects, potentially through the inhibition of cell proliferation and survival in pathological conditions.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses in Cells

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While ROS at low levels play important roles in cell signaling, excessive accumulation leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA. nih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.gov

Cells possess antioxidant defense systems to counteract the harmful effects of ROS. nih.gov However, when ROS production overwhelms these defenses, cellular damage and aberrant signaling can occur. nih.gov

Studies have indicated that this compound can influence ROS levels in cells. scispace.com Specifically, it has been shown to strongly inhibit reactive oxygen species. scispace.com This suggests that this compound may possess antioxidant properties, protecting cells from oxidative damage. The modulation of ROS levels can have profound effects on various cellular processes and signaling pathways, including those involved in inflammation and apoptosis.

Cellular Viability and Proliferation Studies in In vitro Models

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest) in Cell Lines

The natural product this compound has demonstrated the ability to impede cell proliferation by inducing cell cycle arrest, specifically at the G2/M checkpoint. medsci.org This effect has been observed in various cancer cell lines. For instance, in studies involving human colon cancer HT-29 cells, a fraction containing 8-methoxydihydrochelerythrine, a closely related compound, was found to halt cell cycle progression in the G2/M phase. frontiersin.orgfrontiersin.org This arrest is significant as the G2/M checkpoint ensures that cells only enter mitosis after DNA replication is complete and any damage is repaired. nih.gov The mechanism behind this G2/M arrest may involve the modulation of key regulatory proteins. Research on other natural compounds has shown that the induction of G2/M arrest can be linked to increased expression of proteins like p21, p53, and 14-3-3σ, which are crucial for cell cycle regulation. medsci.org For example, curcumin (B1669340) has been shown to induce G2/M arrest in head and neck squamous carcinoma cells through the ATM/Chk2/p53 signaling pathway. oncotarget.com Similarly, another natural compound, 6-shogaol, induced a noticeable G2/M arrest in HT-29 cells within 6 hours of treatment. nih.gov The disruption of the CDC2 (CDK1)-Cyclin-B kinase activity, which is vital for the G2 to M phase transition, is another potential mechanism by which compounds like this compound may exert their effects. frontiersin.org

Induction of Programmed Cell Death (Apoptosis, Autophagy) in Cell Lines

This compound has been shown to induce programmed cell death in various cancer cell lines, primarily through apoptosis and, in some contexts, autophagy. scispace.comnih.govnih.gov Apoptosis, a form of programmed cell death, is characterized by distinct morphological changes, including cell shrinkage and chromatin condensation. nih.gov The induction of apoptosis by this compound and related compounds has been observed in several cancer cell types, including leukemia, breast cancer, and colon cancer. scispace.comnih.gov For example, it has been reported to induce proliferation and apoptosis in HT29 and Hep G2 cells. nih.gov

The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. frontiersin.orgmdpi.com Evidence suggests that compounds like this compound can trigger both. The intrinsic pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. mdpi.com The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface. frontiersin.org

Autophagy is another cellular process that can be modulated by this compound. It is a catabolic process that involves the degradation of cellular components via lysosomes. wcrj.net While often a survival mechanism, under certain conditions, it can lead to cell death. nih.govmdpi.com Studies have shown that this compound can induce autophagy in breast cancer MCF-7 cells by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov The relationship between autophagy and apoptosis is complex; in some instances, autophagy can trigger apoptosis. nih.gov For example, in colorectal cancer cells, the synergistic effect of certain compounds was found to induce cell death through both apoptosis and autophagy. medsci.org

Modulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases, PARP)

The apoptotic activity of this compound is mediated by its influence on the expression of key regulatory proteins involved in programmed cell death. The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is critical in determining a cell's fate. nih.govpeerj.com A decrease in the Bcl-2/Bax ratio is often associated with the induction of apoptosis. nih.gov

Caspases, a family of proteases, are central to the execution of apoptosis. frontiersin.org They are activated in a cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3). frontiersin.org Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. researchgate.netnih.gov

Studies on related benzophenanthridine alkaloids have shown they can down-regulate the expression of Bcl-2. mdpi.com In human leukemia K562 cells, a chalcone (B49325) derivative was found to down-regulate Bcl-2 levels without affecting Bax expression, thereby lowering the Bcl-2/Bax ratio and inducing apoptosis. nih.gov Similarly, in Ehrlich's ascites carcinoma cells, treatment with a plant extract led to the differential expression of Bax and Bcl-2, confirming the induction of the intrinsic apoptotic pathway. nih.gov Furthermore, the activation of caspase-3 and the subsequent cleavage of PARP have been observed in various cell lines following treatment with apoptosis-inducing agents. researchgate.netnih.gov For example, methotrexate (B535133) was found to induce PARP-dependent apoptosis in proliferating CD4+ T cells. nih.gov

Table 1: Modulation of Apoptotic Proteins by this compound and Related Compounds

| Cell Line | Compound/Fraction | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Caspase/PARP Activity | Reference |

| K562 (Human Leukemia) | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | No influence on Bax expression | Down-regulation of Bcl-2 | Not specified | nih.gov |

| HT-29 (Human Colon Cancer) | Dichloromethane Fraction of Toddalia asiatica | Not dependent on Bax | Not specified | Activation of caspase-8, -9, and -3 | frontiersin.orgfrontiersin.org |

| Human Tongue Squamous Cell Carcinoma | 6-acetyl-5,6-dihydrosanguinarine, 8-acetyldihydrochelerythrine, dihydrochelerythrine (B1200217) | Not specified | Down-regulation of Bcl-2 | Not specified | mdpi.com |

| Ehrlich's Ascites Carcinoma (EAC) | Morus laevigata extracts | Upregulation of Bax | Down-regulation of Bcl-2 | Upregulation of PARP-1 | nih.gov |

| Proliferating CD4+ T cells | Methotrexate | Not specified | Not specified | Increased cleaved PARP | nih.gov |

Impact on Sterol Biosynthesis (e.g., Ergosterol Content Alterations) in Pathogen Models

This compound has demonstrated notable antifungal activity, which is linked to its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.netresearchgate.net Ergosterol plays a crucial role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes in fungi, making its synthesis pathway a prime target for antifungal drugs. d-nb.infonih.govnih.gov

Studies on various antifungal agents that target ergosterol biosynthesis have elucidated the consequences of this disruption. For instance, inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p) by azole antifungals leads to the accumulation of lanosterol and other methylated sterols, altering membrane structure and function. nih.govmdpi.com Similarly, inhibition of squalene (B77637) epoxidase (Erg1p) by allylamines and C-14 reductase (Erg24p) by morpholines also effectively blocks ergosterol production. frontiersin.orgnih.govnih.gov The reduction in ergosterol content and accumulation of abnormal sterols ultimately compromises the fungal cell membrane, leading to increased permeability and cell death. d-nb.infonih.gov

Table 2: Effect of this compound and Other Antifungals on Ergosterol Biosynthesis

| Pathogen | Compound | Target/Mechanism | Effect on Ergosterol Content | Reference |

| Leishmania donovani | This compound | Predicted to bind Sterol C-24 methyltransferase (LdSMT) | Altered ergosterol content | researchgate.net |

| Candida albicans | SiW-5 (heteropolytungstate) | Inhibition of ergosterol biosynthesis (upregulation of ERG1, ERG7, ERG11, ERG28) | Dose-dependent reduction | d-nb.info |

| Candida albicans | Aminopiperidine derivatives | Inhibition of C-14 reductase (Erg24p) | Inhibition of ergosterol production, accumulation of ignosterol | nih.gov |

| Candida albicans | Azoles (e.g., Fluconazole) | Inhibition of Lanosterol 14α-demethylase (Erg11p) | Depletion of ergosterol, accumulation of 14α-methylated sterols | nih.gov |

| Candida albicans | Terbinafine (Allylamine) | Inhibition of Squalene epoxidase (Erg1p) | Blocks ergosterol synthesis | frontiersin.org |

Biological Activity in in Vitro and Non Human in Vivo Models

Antimicrobial Activities

6-Methoxydihydrochelerythrine has demonstrated a range of antimicrobial effects, showing activity against both bacteria and fungi.

Antibacterial Spectrum and Potency

Studies have shown that this compound possesses noteworthy antibacterial properties. wiley.com It has been reported to be effective against six different types of bacteria. wiley.com One study highlighted its effectiveness against Staphylococcus aureus, a common bacterium responsible for various infections. wiley.com

| Bacterial Strain | Activity | Reference |

| Staphylococcus aureus | Effective | wiley.com |

This table summarizes the reported antibacterial activity of this compound against a specific bacterial strain.

Antifungal Activities

The compound has also been investigated for its ability to inhibit the growth of pathogenic fungi. Research indicates its potential against fungi that affect rice plants, such as Ustilaginoidea virens and Cochliobolus miyabeanus. mdpi.com The antifungal activity of related compounds, like chelerythrine (B190780), has been documented to inhibit the germination of Ustilaginoidea virens spores and induce apoptosis in the fungal cells. nih.gov

| Fungal Strain | Activity | Reference |

| Ustilaginoidea virens | Reported Activity | mdpi.com |

| Cochliobolus miyabeanus | Reported Activity | mdpi.com |

This table outlines the reported antifungal activity of this compound against specific phytopathogenic fungi.

Anti-Leishmanial Activities in Parasite Models

This compound has shown promising activity against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis.

Inhibition of Leishmania donovani Growth in Promastigotes

Laboratory studies have demonstrated that this compound can inhibit the growth of Leishmania donovani promastigotes, which is a stage in the parasite's life cycle. nih.govresearchgate.net This suggests a potential mechanism of action against the parasite. nih.govresearchgate.net

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The potency of this compound against Leishmania donovani has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In a dose-dependent investigation of various natural product molecules, six active compounds, including this compound, displayed IC50 values ranging from 0.47 to 14.2 µM. nih.govresearchgate.net This indicates that this compound is one of the more potent compounds identified in this particular study. nih.govresearchgate.net

| Parameter | Value Range | Reference |

| IC50 against Leishmania donovani | 0.47 - 14.2 µM | nih.govresearchgate.net |

This table provides the determined IC50 value range for this compound against Leishmania donovani.

Anti-Inflammatory Effects in Cell-Based Assays

Preliminary research suggests that this compound may possess anti-inflammatory properties. While direct studies on its anti-inflammatory mechanism are limited, the broader class of benzophenanthridine alkaloids, to which it belongs, has been noted for anti-inflammatory activities. encyclopedia.pub Further investigation using cell-based assays is required to fully elucidate the anti-inflammatory potential and mechanisms of this compound.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

In vitro studies have shown that this compound can influence the production of critical inflammatory mediators. Specifically, research indicates its ability to inhibit the release of prostaglandin E2 (PGE2). scispace.com Prostaglandins are lipid compounds that play a significant role in the inflammatory response. wikipedia.org Another key mediator in inflammation is nitric oxide (NO), a signaling molecule involved in a wide range of physiological and pathological processes. wikipedia.org The modulation of these molecules suggests a potential mechanism for the anti-inflammatory properties of this compound.

| Mediator | Effect | Model System |

| Prostaglandin E2 (PGE2) | Inhibition of release | In vitro assays |

| Nitric Oxide (NO) | - | - |

Cytokine Production Modulation (e.g., TNF-α, IL-1β, IL-6, IL-8)

The anti-inflammatory activity of this compound extends to its ability to modulate the production of various cytokines, which are small proteins crucial for cell signaling in the immune system. scispace.com Research has demonstrated that this compound can strongly inhibit the production of tumor necrosis factor-alpha (TNF-α). scispace.com TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation. nih.gov

Furthermore, studies have indicated that this compound affects the production of several interleukins, which are a group of cytokines. It has been shown to inhibit the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6). florajournal.com IL-1β is another potent pro-inflammatory cytokine, while IL-6 has both pro- and anti-inflammatory roles. nih.govwikipedia.org The inhibitory action on these cytokines highlights the compound's potential to suppress inflammatory cascades. There is also evidence suggesting modulation of interleukin-8 (IL-8), a cytokine that acts as a potent chemoattractant for neutrophils and other immune cells. amazonaws.com

| Cytokine | Effect | Model System |

| Tumor Necrosis Factor-α (TNF-α) | Strong inhibition of production | In vitro assays |

| Interleukin-1β (IL-1β) | Inhibition | In vitro assays |

| Interleukin-6 (IL-6) | Inhibition | In vitro assays |

| Interleukin-8 (IL-8) | Modulation | In vitro assays |

Advanced Research Methodologies and Future Research Directions

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds against specific biological targets. atcc.org This automated process utilizes robotics, advanced liquid handling, and sensitive detectors to test hundreds of thousands of compounds daily, significantly accelerating the identification of potential drug leads. atcc.orgresearchgate.net HTS can be applied in various formats, including cell-based assays that monitor cellular processes like growth, gene expression, or phenotypic changes, making it an ideal strategy for uncovering new biological functions of natural products. atcc.org

Metabolomic and Proteomic Profiling for Comprehensive Mechanism Elucidation

To understand the complete mechanism of action of 6-Methoxydihydrochelerythrine, a systems-level approach is necessary. Metabolomics and proteomics are powerful 'omics' technologies that provide a global snapshot of the metabolites and proteins within a biological system, respectively. harvard.edubiorxiv.org Metabolomic profiling can identify novel biomarkers and reveal metabolic pathways that are perturbed by a compound's activity. nih.govfrontiersin.org Proteomic profiling complements this by quantifying changes in protein expression and identifying post-translational modifications, which can directly point to the molecular targets and downstream signaling cascades affected by the compound. mdpi.compeerj.com

For this compound, these techniques could provide profound insights. For instance, its anti-leishmanial activity is believed to involve the disruption of sterol biosynthesis. researchgate.net A metabolomic study comparing treated and untreated Leishmania parasites could confirm the specific disruption of the ergosterol (B1671047) pathway by identifying the accumulation of precursor metabolites and a reduction in ergosterol content. researchgate.netresearchgate.net Similarly, proteomic analysis could identify the specific enzymes in this pathway that are inhibited or downregulated. Furthermore, these approaches could reveal off-target effects or entirely new mechanisms of action in different biological contexts, providing a comprehensive understanding of the compound's cellular impact.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Target-Ligand Complex Characterization

Understanding how a molecule like this compound interacts with its biological target at an atomic level is crucial for rational drug design and optimization. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (Cryo-EM), are the gold standards for determining the three-dimensional structure of molecules and their complexes. anton-paar.comwikipedia.orgijcrt.org These methods can reveal the precise binding mode, orientation, and key molecular interactions between a ligand and its target protein or nucleic acid. wikipedia.org